

Advanced Technical Guide: Physical Properties and Applications of Oxolane-3,4-diamine

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Compound of Interest

Compound Name: *oxolane-3,4-diamine*

CAS No.: 167822-03-9

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Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Synthetic Chemistry, Peptidomimetics, and Oligonucleotide Analogues

Executive Summary

As a Senior Application Scientist, I frequently encounter the limitations of highly flexible aliphatic linkers in drug design. The transition to conformationally restricted scaffolds is a critical step in optimizing binding affinity and target specificity. **Oxolane-3,4-diamine** (commonly known as tetrahydrofuran-3,4-diamine) represents a highly versatile, C2-symmetric building block that solves many of these entropic challenges. This whitepaper synthesizes the core physicochemical properties of **oxolane-3,4-diamine**, explains the causality behind its stereochemical behavior, and details self-validating protocols for its use in advanced applications like bio-orthogonal peptide nucleic acids (thyclotides) and peptidomimetics.

Core Physicochemical Profile

Understanding the baseline physical properties of **oxolane-3,4-diamine** is essential for predicting its behavior in solution-phase synthesis and biological assays. The free base is a highly polar, hydrophilic liquid, which makes it challenging to handle and store long-term^[1].

Consequently, it is most frequently synthesized, stored, and utilized as a dihydrochloride salt, which presents as a stable, crystalline solid[2].

Table 1: Quantitative Physical and Chemical Data

Property	Value	Source
IUPAC Name	Oxolane-3,4-diamine	[3]
Molecular Formula	C ₄ H ₁₀ N ₂ O	[3]
Molecular Weight	102.14 g/mol	[3]
Monoisotopic Mass	102.0793 Da	[3]
Topological Polar Surface Area	61.3 Å ²	[3]
XLogP	-1.9 (Highly Hydrophilic)	[3]
Physical State (Free Base)	Liquid	[1]
Physical State (Salt)	Solid (Dihydrochloride)	[2]

Mechanistic Insights: Stereochemistry and Structural Rigidity

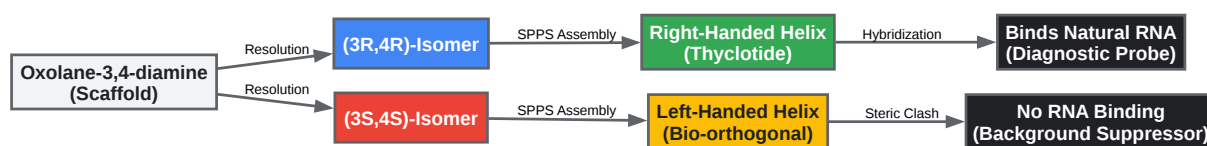
The defining architectural feature of **oxolane-3,4-diamine** is the presence of two adjacent stereocenters at the C3 and C4 positions of the tetrahydrofuran (THF) ring. This yields three distinct stereoisomers: the enantiomeric trans pair (3R,4R and 3S,4S) and the meso cis isomer (3R,4S).

The Causality of Conformational Restriction: In flexible diamines (like 1,2-ethanediamine), the carbon-carbon bond rotates freely, resulting in a high entropic penalty upon binding to a target. In **oxolane-3,4-diamine**, the oxygen atom in the five-membered ring forces the ring into an "envelope" or "half-chair" pucker. This puckering severely restricts the rotation of the C3-C4 bond, locking the two amine groups into specific, predictable spatial vectors. When these diamines are polymerized into oligoureas or peptide nucleic acids (PNAs), this pre-organization drastically lowers the entropic penalty of folding, conditionally stabilizing robust secondary structures like helices or sheets[4].

Application in Bio-Orthogonal Thyclotides

The Appella laboratory has elegantly demonstrated how the stereochemistry of **oxolane-3,4-diamine** dictates macroscopic biological function[5]. By incorporating trans-3,4-diaminotetrahydrofuran units into a PNA backbone, they created "thyclotides" (THF-PNAs) for PCR-free RNA detection:

- **Target Binding:** The incorporation of (R,R)-THF monomers forces the thyclotide backbone into a right-handed helix. This geometry perfectly matches the major groove of natural D-nucleic acids, resulting in enhanced binding affinity to target pathogenic RNA[5].
- **Background Suppression:** Conversely, the (S,S)-THF monomers force a left-handed helix. These left-handed thyclotides are bio-orthogonal; they cannot hybridize with natural RNA due to severe steric clash, but they will bind strongly to each other. This allows them to act as structural scaffolds or background suppressors in microfluidic diagnostic assays without interfering with the target RNA[5].



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Stereochemical divergence of **oxolane-3,4-diamine** in RNA detection workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a built-in analytical checkpoint to verify success before proceeding to the next synthetic stage.

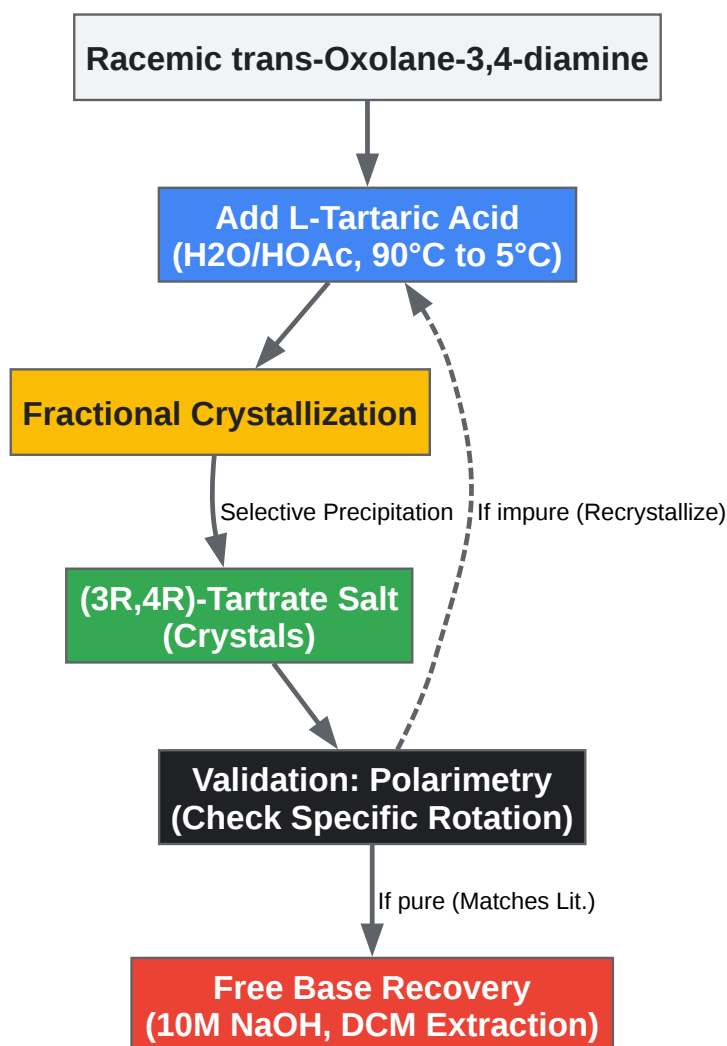
Protocol 1: Chiral Resolution of Racemic trans-Oxolane-3,4-diamine

Synthesizing pure enantiomers from a racemic mixture is critical for helical control. This protocol utilizes L-tartaric acid for fractional crystallization[4].

Mechanism of Action: L-tartaric acid acts as a chiral resolving agent. It forms diastereomeric salts with the (3R,4R) and (3S,4S) enantiomers. Because diastereomers have different physical properties (unlike enantiomers), the (3R,4R)-tartrate salt exhibits significantly lower solubility in an aqueous acetic acid system at low temperatures, driving selective precipitation[4].

Step-by-Step Methodology:

- Salt Formation: Dissolve 1.0 equivalent of racemic trans-**oxolane-3,4-diamine** and 1.0 equivalent of L-tartaric acid in a solvent mixture of H₂O/HOAc.
- Thermal Cycling: Heat the mixture to 90 °C under continuous stirring until complete dissolution is achieved.
- Fractional Crystallization: Cool the solution linearly to 5 °C over 12 hours. Collect the resulting white crystalline precipitate via vacuum filtration.
- Validation Checkpoint (Polarimetry): Dissolve a small sample of the crystals in water and measure the specific rotation ([α]_D).
 - Causality: If the optical rotation matches the literature value for the pure (3R,4R)-tartrate salt, the resolution is successful. If the value is depressed, the sample is contaminated with the (3S,4S) diastereomer and must be recrystallized.
- Free Base Recovery: Treat the validated salt with 10 M NaOH to break the tartrate complex. Extract the aqueous layer thoroughly with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo to yield the pure (3R,4R)-**oxolane-3,4-diamine** free base[4].



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Self-validating resolution workflow for isolating enantiopure **oxolane-3,4-diamine**.

Protocol 2: Solid-Phase Assembly of Thyclotide Backbones

Once the enantiopure diamine is secured, it must be integrated into an oligomeric chain.

Step-by-Step Methodology:

- **Monomer Preparation:** Protect one primary amine of the **oxolane-3,4-diamine** with a tert-butyloxycarbonyl (Boc) group. React the remaining free amine with a nucleobase-functionalized acetic acid derivative using EDC/HOBt coupling chemistry.

- Solid-Phase Peptide Synthesis (SPPS): Utilize standard Boc-chemistry SPPS on an MBHA resin. Deprotect the terminal Boc group using 50% TFA in DCM, neutralize with DIPEA, and couple the next THF-monomer using HATU/DIPEA activation.
- Cleavage: Cleave the completed thyclotide from the resin using strongly acidic conditions (e.g., TFMSA/TFA).
- Validation Checkpoint (RP-HPLC & MALDI-TOF): Analyze the crude cleavage product via Reverse-Phase HPLC.
 - Causality: The steric hindrance of the THF ring can sometimes lead to incomplete coupling (resulting in n-1 deletion sequences). A single, sharp peak on the HPLC chromatogram, corroborated by the exact mass via MALDI-TOF, validates that the coupling kinetics were highly efficient and the pre-organized backbone was successfully assembled without truncation[4].

References

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Sources

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